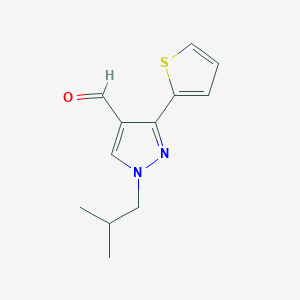amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl](phenylmethyl)amino]propyl]-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzenesulfonamide Core: This involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: This step involves the methylation of the benzene ring to introduce the methoxy group.
Attachment of the Ethoxyphenoxyethyl Group: This step involves the reaction of the benzenesulfonamide intermediate with an ethoxyphenoxyethyl derivative under suitable conditions.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxyphenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Aplicaciones Científicas De Investigación
5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, in the context of its potential therapeutic effects, the compound may act as an antagonist at certain receptors, thereby modulating physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin: A similar compound with a comparable structure and used in the treatment of benign prostatic hyperplasia.
Silodosin: Another compound with a similar mechanism of action and therapeutic application.
Uniqueness
5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H34N2O5S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
5-[(2R)-2-[benzyl-[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H34N2O5S/c1-4-33-24-12-8-9-13-25(24)34-17-16-29(20-22-10-6-5-7-11-22)21(2)18-23-14-15-26(32-3)27(19-23)35(28,30)31/h5-15,19,21H,4,16-18,20H2,1-3H3,(H2,28,30,31)/t21-/m1/s1 |
Clave InChI |
XLTRGHVIIKHXCX-OAQYLSRUSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N |
SMILES canónico |
CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
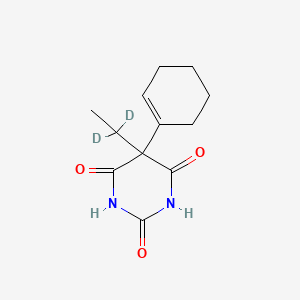
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
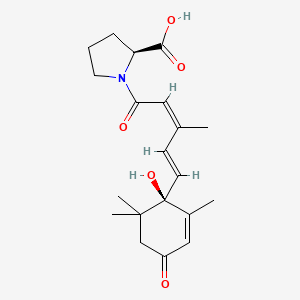
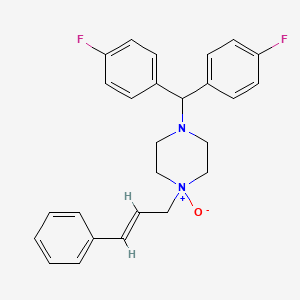
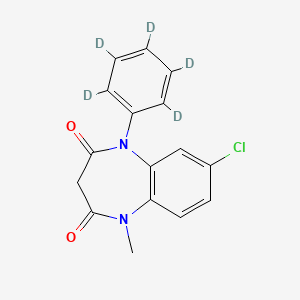
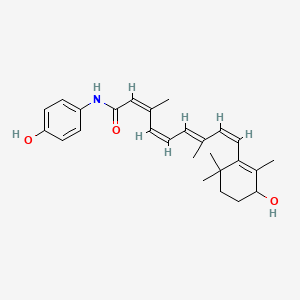
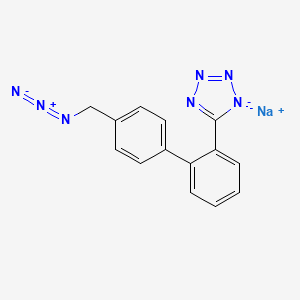
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

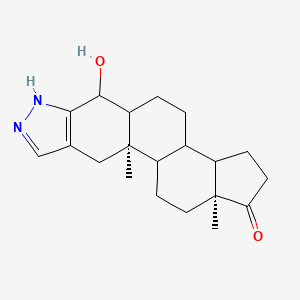
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
